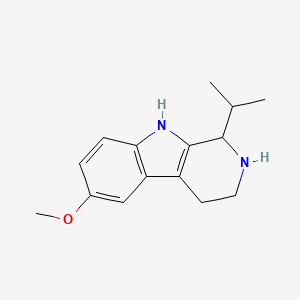
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.
Reduction: Products include 2,2-dimethylpropane-1,3-diol.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.
2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
5462-57-7 |
|---|---|
Formule moléculaire |
C19H24O6S2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clé InChI |
JRLAWVPARISKBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
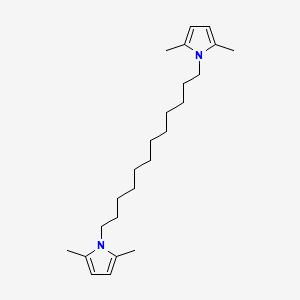
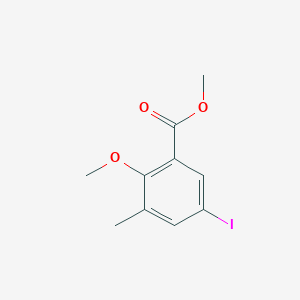
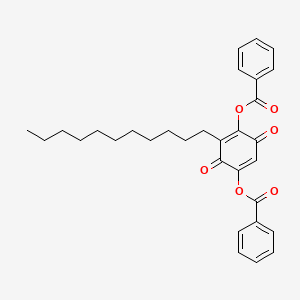
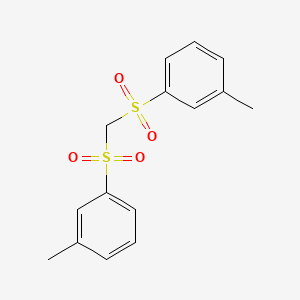

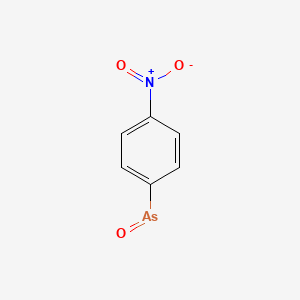

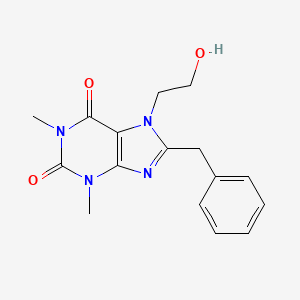


![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
